Technical Whitepaper: O-Allyl-L-Tyrosine HCl – Structural Dynamics and Bio-orthogonal Utility
Technical Whitepaper: O-Allyl-L-Tyrosine HCl – Structural Dynamics and Bio-orthogonal Utility
Executive Summary
O-Allyl-L-Tyrosine Hydrochloride (Allo-Tyr) represents a critical advancement in the field of protein engineering and chemical biology. As a non-canonical amino acid (ncAA), it serves as a genetically encoded "chemical handle," introducing a reactive alkene moiety into proteins with site-specific precision. Its primary utility lies in Genetic Code Expansion (GCE) , where it functions as a bio-orthogonal reporter for photoclick chemistry —specifically the photo-induced tetrazole-alkene cycloaddition. This guide details its physicochemical properties, synthesis via copper(II) complexation, and experimental protocols for in vivo incorporation and fluorescent labeling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
O-Allyl-L-Tyrosine HCl is a tyrosine derivative where the phenolic hydroxyl group is alkylated with an allyl moiety. This modification masks the acidity of the phenol and introduces a terminal alkene, which is sterically small enough to be accepted by engineered ribosomes yet chemically distinct from the 20 canonical amino acids.
Structural Specifications
| Property | Data |
| IUPAC Name | (2S)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid hydrochloride |
| Common Name | O-Allyl-L-Tyrosine HCl |
| CAS Number | 177842-05-6 (HCl salt); 116009-96-8 (Free base) |
| Molecular Formula | C₁₂H₁₅NO₃[1][2][3][4][5] · HCl |
| Molecular Weight | 257.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (>50 mg/mL), DMSO, Methanol |
| pKa Values | |
| Chirality | L-isomer (S-configuration at |
Stability Profile
-
Solid State: Stable for >2 years at -20°C. Hygroscopic; store in a desiccator.
-
Solution: Aqueous solutions (pH 7) are stable for 24–48 hours at 4°C. Avoid prolonged exposure to strong acids or UV light (<300 nm) to prevent premature alkene oxidation or polymerization.
Chemical Synthesis: The Copper(II) Chelation Route
Direct alkylation of L-tyrosine is challenging due to the competing nucleophilicity of the
Synthesis Logic (Graphviz Diagram)
Figure 1: Selective synthesis of O-Allyl-L-Tyrosine via Copper(II) chelation to protect the
Synthesis Protocol Summary
-
Chelation: Dissolve L-Tyrosine in 2N NaOH. Add CuSO₄ solution to form the bis(tyrosinato)copper(II) complex (dark blue precipitate/solution).
-
Alkylation: Add Allyl Bromide (excess) and maintain pH ~9. The copper protects the amine/carboxylate, directing alkylation solely to the phenolate oxygen.
-
Decomplexation: Acidify or treat with a sulfide source (e.g., thioacetamide) to precipitate Copper Sulfide (CuS). Filter to remove CuS.
-
Isolation: Neutralize the filtrate to precipitate the free amino acid or treat with HCl gas/solvent to crystallize the hydrochloride salt.
Mechanism of Action: Genetic Code Expansion[12][13]
O-Allyl-L-Tyrosine is incorporated into proteins in vivo using an Orthogonal Translation System (OTS) . This system reassigns the Amber stop codon (UAG) to code for the ncAA.[6]
The Orthogonal Pair
-
Host: Escherichia coli (BL21 or DH10B).
-
Synthetase: A mutant of Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS ).[5][7]
-
Key Mutations: The wild-type tyrosine binding pocket is engineered to accommodate the bulky allyl group. Common mutations include Y32G, D158A, L162A (specific variants may vary by lab, e.g., the "Allo-RS" derived from the Lin group's work).
-
-
tRNA:
, which recognizes the UAG codon but is not recognized by E. coli synthetases.
Incorporation Workflow[11]
-
Plasmid 1 (OTS): Encodes the mutant MjTyrRS and
. -
Plasmid 2 (Target): Encodes the protein of interest (POI) with a TAG mutation at the desired site (e.g., GFP-TAG-151).
-
Translation: When the ribosome encounters UAG, the orthogonal tRNA (charged with O-Allyl-Tyr by the mutant RS) enters the A-site, incorporating the ncAA.
Application: Photoclick Chemistry
The defining feature of O-Allyl-L-Tyrosine is its ability to undergo Photo-Induced Tetrazole-Alkene Cycloaddition ("Photoclick") . This is a bio-orthogonal reaction that is fluorogenic and spatiotemporally controllable.
Reaction Mechanism (Graphviz Diagram)
Figure 2: Mechanism of the Photoclick reaction. UV irradiation triggers the release of nitrogen from the tetrazole, generating a reactive nitrile imine that cyclizes with the allyl group.
Key Advantages
-
Fluorogenic: The tetrazole is non-fluorescent, but the pyrazoline product is highly fluorescent. This eliminates the need for washing steps ("turn-on" probe).
-
Speed: Reaction rates (
) can reach up to 10–50 depending on the tetrazole derivative, significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in some contexts. -
Control: Reaction only occurs under UV light, allowing precise spatial labeling (e.g., within a specific organelle or cell region).
Experimental Protocols
Protocol A: In Vivo Incorporation in E. coli
Self-validating step: Include a "Wild Type" control (no UAG) and a "-ncAA" control (UAG plasmid, no O-Allyl-Tyr added). The -ncAA control should produce truncated protein.
-
Transformation: Co-transform E. coli BL21(DE3) with:
-
pEVOL-AlloRS (encoding MjTyrRS mutant/tRNA).
-
pET-POI-TAG (encoding target protein with TAG stop codon).
-
-
Inoculation: Grow a single colony in 5 mL LB (+ antibiotics) overnight at 37°C.
-
Induction Culture: Dilute 1:100 into 50 mL fresh media (LB or Minimal). Incubate at 37°C until
. -
ncAA Addition: Dissolve O-Allyl-L-Tyrosine HCl in water to create a 100 mM stock. Add to culture to a final concentration of 1 mM .
-
Note: Adjust pH of the stock to ~7.0 with NaOH before addition if the HCl salt makes the media too acidic, though 1 mM is usually buffered by the media.
-
-
Induction: Wait 30 mins for uptake, then induce protein expression with 1 mM IPTG and 0.2% Arabinose (to induce the synthetase).
-
Expression: Incubate at 30°C for 6–12 hours.
-
Harvest: Pellet cells. Proceed to purification or whole-cell labeling.
Protocol B: Bio-orthogonal Labeling (Photoclick)
-
Preparation: Prepare the tetrazole probe (e.g., p-methoxyphenyl-tetrazole) at 50 µM in PBS.
-
Incubation: Mix the O-Allyl-Tyr containing protein (purified or on cell surface) with the tetrazole solution.
-
Irradiation: Irradiate the sample with a handheld UV lamp (302 nm or 365 nm) for 1–5 minutes .
-
Safety: Use a quartz cuvette or open-top plate (glass absorbs UV).
-
-
Analysis: Measure fluorescence (Ex/Em depends on the specific tetrazole/pyrazoline pair, typically Ex ~400nm / Em ~550nm). SDS-PAGE gel imaging can confirm covalent attachment.
References
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link
-
Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of proteins in living cells. Journal of the American Chemical Society, 130(30), 9654-9655. Link
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510(7504), 201-210. Link
-
PubChem Compound Summary. O-Allyl-L-Tyrosine HCl (CID 22950708). Link
Sources
- 1. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Crystal structures of apo wild-type M. jannaschii tyrosyl-tRNA synthetase (TyrRS) and an engineered TyrRS specific for O-methyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
